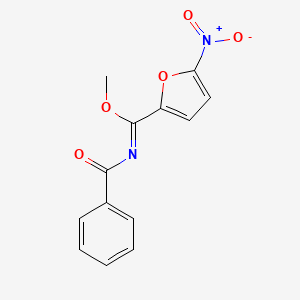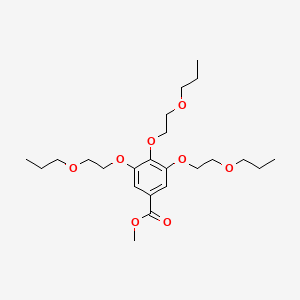
Methyl 3,4,5-tris(2-propoxyethoxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3,4,5-tris(2-propoxyethoxy)benzoate is an organic compound with the molecular formula C24H38O8. It is a derivative of benzoic acid and is characterized by the presence of three 2-propoxyethoxy groups attached to the benzene ring. This compound is of interest in various fields due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,4,5-tris(2-propoxyethoxy)benzoate typically involves the esterification of 3,4,5-trihydroxybenzoic acid with 2-propoxyethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems for purification and quality control ensures that the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3,4,5-tris(2-propoxyethoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The propoxyethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products Formed
Oxidation: The major products are carboxylic acids.
Reduction: The major products are alcohols.
Substitution: The products depend on the substituent introduced during the reaction.
Aplicaciones Científicas De Investigación
Methyl 3,4,5-tris(2-propoxyethoxy)benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 3,4,5-tris(2-propoxyethoxy)benzoate involves its interaction with specific molecular targets. The compound can act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage. It may also interact with enzymes and receptors involved in various biological pathways, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3,4,5-tris(benzyloxy)benzoate
- Methyl 3,4,5-trimethoxybenzoate
- Methyl 3,4,5-tris(2-methoxyethoxy)benzoate
Uniqueness
Methyl 3,4,5-tris(2-propoxyethoxy)benzoate is unique due to the presence of propoxyethoxy groups, which impart distinct physicochemical properties compared to other similar compounds. These properties can influence its solubility, reactivity, and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
653569-41-6 |
|---|---|
Fórmula molecular |
C23H38O8 |
Peso molecular |
442.5 g/mol |
Nombre IUPAC |
methyl 3,4,5-tris(2-propoxyethoxy)benzoate |
InChI |
InChI=1S/C23H38O8/c1-5-8-26-11-14-29-20-17-19(23(24)25-4)18-21(30-15-12-27-9-6-2)22(20)31-16-13-28-10-7-3/h17-18H,5-16H2,1-4H3 |
Clave InChI |
GGVPOSPDDBQHHJ-UHFFFAOYSA-N |
SMILES canónico |
CCCOCCOC1=CC(=CC(=C1OCCOCCC)OCCOCCC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


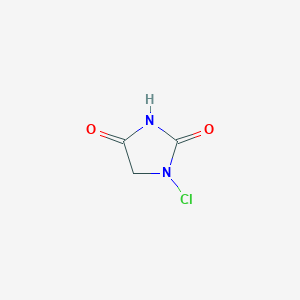
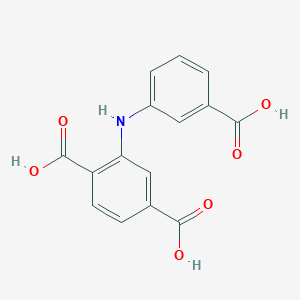
![4-(Methylsulfanyl)-6-[4-(methylsulfanyl)phenyl]-2-oxo-2H-pyran-3-carbonitrile](/img/structure/B12534808.png)
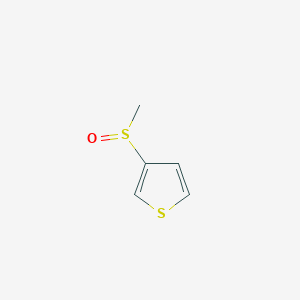
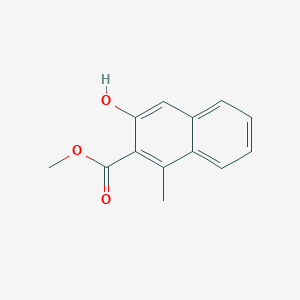
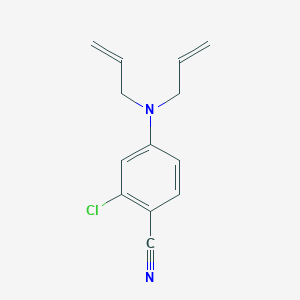
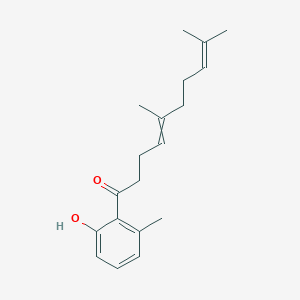
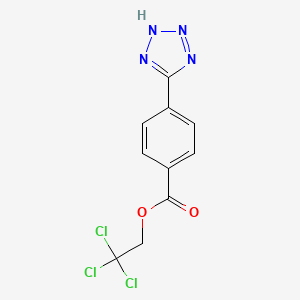
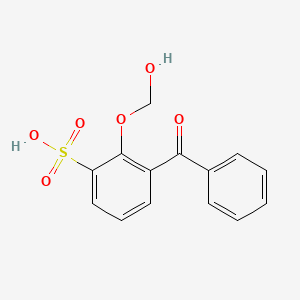
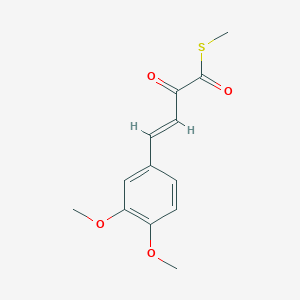
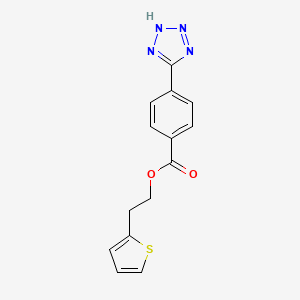
![4-{[tert-Butyl(dimethyl)silyl]oxy}-5,5-dimethylhex-2-en-1-yl carbonate](/img/structure/B12534854.png)
![3-[Benzyl(ethyl)amino]-1-(2,4-difluorophenyl)propan-1-one](/img/structure/B12534858.png)
